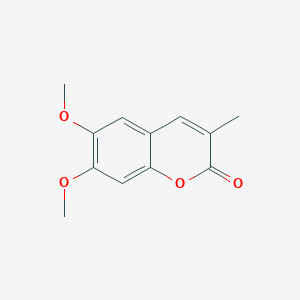
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic organic compound that features both imidazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like TBHP and I2 are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(pyridin-2-yl)amides, while substitution reactions could introduce different functional groups onto the pyridine or imidazole rings.
科学研究应用
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole and pyridine rings allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Uniqueness
5-Methyl-2-(6-methyl-3-pyridyl)-1H-imidazole-4-carboxylic Acid is unique due to its dual ring structure, which combines the properties of both imidazole and pyridine. This duality enhances its reactivity and potential for forming diverse chemical interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
5-methyl-2-(6-methylpyridin-3-yl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-4-8(5-12-6)10-13-7(2)9(14-10)11(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
QPOXTWRELVEBKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC(=C(N2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)
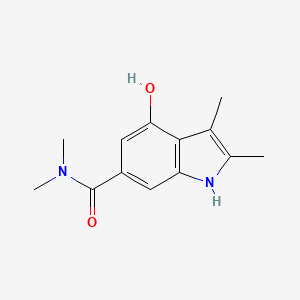
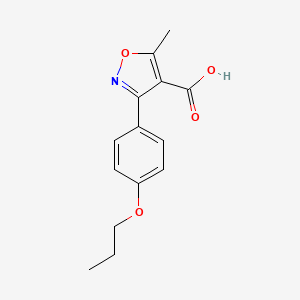
![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)
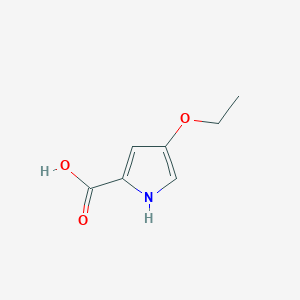
![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)
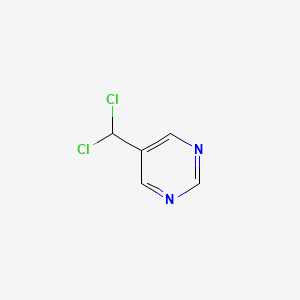
![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)

